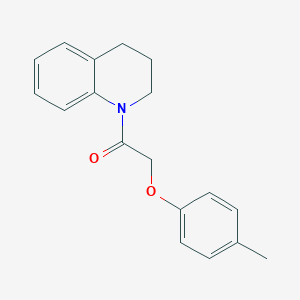![molecular formula C11H8N2O2S B398856 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B398856.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is a complex organic compound that features a thiazolidine ring fused with a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde typically involves the condensation of benzaldehyde derivatives with thiazolidine-2,4-dione derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The benzaldehyde moiety allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure may be utilized in developing new materials with specific properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism of action for 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzaldehyde moiety may form covalent bonds with nucleophilic residues in proteins, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog that lacks the benzaldehyde moiety but shares the thiazolidine ring structure.
Benzaldehyde: A simpler aromatic aldehyde without the thiazolidine ring.
4-Methylbenzaldehyde: Similar to benzaldehyde but with a methyl group at the para position.
Uniqueness
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is unique due to the combination of the thiazolidine ring and the benzaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that simpler analogs cannot .
Propiedades
Fórmula molecular |
C11H8N2O2S |
|---|---|
Peso molecular |
232.26g/mol |
Nombre IUPAC |
4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C11H8N2O2S/c12-11-13-10(15)9(16-11)5-7-1-3-8(6-14)4-2-7/h1-6H,(H2,12,13,15)/b9-5+ |
Clave InChI |
WFARYPQPRBQJFA-WEVVVXLNSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O |
SMILES isomérico |
C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)C=O |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B398777.png)


![(2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid](/img/structure/B398781.png)
![3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B398784.png)

![5-{[3-(4-Chlorophenyl)-2-propenylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B398791.png)
![3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B398793.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]aspartic acid](/img/structure/B398794.png)
![2-({[2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methylphenol](/img/structure/B398795.png)
![2-[(1,2-Dihydro-5-acenaphthylenylimino)methyl]-6-methylphenol](/img/structure/B398796.png)
